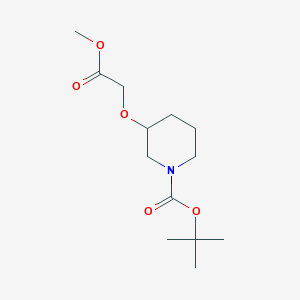

3-Methoxycarbonylmethoxy-piperidine-1-carboxylic acid tert-butyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methoxycarbonylmethoxy-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C13H23NO5. It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxycarbonylmethoxy-piperidine-1-carboxylic acid tert-butyl ester typically involves the esterification of piperidine derivatives. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction conditions are generally mild, allowing for the formation of the ester without significant side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of protective groups and controlled reaction environments is crucial to prevent degradation and ensure consistency in the final product .

化学反应分析

Types of Reactions

3-Methoxycarbonylmethoxy-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

科学研究应用

3-Methoxycarbonylmethoxy-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

作用机制

The mechanism of action of 3-Methoxycarbonylmethoxy-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active piperidine derivative, which then interacts with the target molecules. This interaction can modulate biological pathways, leading to various physiological effects .

相似化合物的比较

Similar Compounds

- Piperidine-1-carboxylic acid tert-butyl ester

- Methoxycarbonylmethoxy-piperidine

- Piperidine-1-carboxylic acid methyl ester

Uniqueness

3-Methoxycarbonylmethoxy-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific esterification pattern, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

生物活性

3-Methoxycarbonylmethoxy-piperidine-1-carboxylic acid tert-butyl ester (CAS Number: 889957-73-7) is a chemical compound characterized by its unique piperidine structure and functional groups, specifically a methoxycarbonyl and a tert-butyl ester. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various therapeutic areas including mood disorders and neurodegenerative diseases.

- Molecular Formula : C13H23NO5

- Molecular Weight : 273.33 g/mol

- Structure : The compound features a piperidine ring with methoxy and carboxylic acid functionalities, which are critical for its biological activity.

Research indicates that compounds similar to this compound can act as selective inhibitors of GSK-3β. This kinase plays a crucial role in multiple signaling pathways, including those related to cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been associated with antimanic effects in mood disorders, making this compound a candidate for further investigation in psychiatric treatments.

Inhibition of GSK-3β

A study highlighted the efficacy of certain piperidine derivatives, including those structurally related to the compound , as GSK-3β inhibitors. The synthesized compounds demonstrated IC50 values ranging from 4 to 680 nM against human GSK-3β, indicating promising selectivity and potency. Notably, one derivative exhibited significant antimanic-like effects in animal models at doses of 10 to 25 mg/kg .

Case Studies

- Antimanic Activity : In a model using mice subjected to amphetamine-induced hyperactivity, administration of a GSK-3β inhibitor (related to the compound) resulted in reduced locomotor activity. This effect was comparable to established mood stabilizers like valproate .

- ADME Profile : Preliminary studies on the pharmacokinetics of related compounds suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. For instance, the stability of these compounds in liver microsomes was high, with over 83% remaining after incubation .

Comparative Analysis

The following table summarizes key structural features and biological activities of selected compounds related to this compound:

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C13H23NO5 | GSK-3β Inhibition | Potential antimanic effects |

| Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C12H23NO4 | Moderate GSK-3β inhibition | Hydroxymethyl group substitution |

| (R)-3-Methoxycarbonylmethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester | C12H21NO5 | Limited data available | Pyrrolidine ring instead of piperidine |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Methoxycarbonylmethoxy-piperidine-1-carboxylic acid tert-butyl ester?

- Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine ring. Key steps include:

- Protection : Introduce the tert-butyl ester group via reaction with tert-butyl chloroformate in dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine to neutralize HCl .

- Functionalization : Install the methoxycarbonylmethoxy group using a nucleophilic substitution or Mitsunobu reaction, with optimized temperature (0–25°C) and stoichiometric control .

- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical for isolating the product with >95% purity .

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : 1H and 13C NMR to verify tert-butyl ester (δ ~1.4 ppm for C(CH3)3) and methoxycarbonylmethoxy (δ ~3.7 ppm for OCH3) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+) .

- X-ray crystallography : For unambiguous stereochemical assignment if crystalline derivatives are accessible .

Q. What are common downstream reactions involving the tert-butyl ester group?

- Methodological Answer : The tert-butyl ester serves as a protecting group for carboxylic acids. Deprotection methods include:

- Acid hydrolysis : Use trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 2–4 hours at room temperature .

- Continuous flow systems : In situ deprotection using HCl or HBr in microreactors, enabling rapid conversion to carboxylic acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for tert-butyl ester deprotection?

- Methodological Answer : Discrepancies often arise from acid strength, solvent polarity, or competing side reactions. Systematic approaches include:

- Reaction monitoring : Use in-line IR or LC-MS to track ester cleavage kinetics .

- Neutralization optimization : Adjust equivalents of bases (e.g., DIPEA) to mitigate side reactions (e.g., over-acidification) .

- Solvent screening : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to balance reactivity and stability .

Q. What strategies enhance regioselectivity during functionalization of the piperidine ring?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors:

- Directing groups : Install temporary protecting groups (e.g., Boc) to steer substitution to specific positions .

- Catalytic systems : Use transition-metal catalysts (e.g., Pd) for C–H activation at less hindered sites .

- Computational modeling : DFT calculations predict reactive sites based on electron density maps .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should assess:

- Moisture sensitivity : Store under inert gas (N2/Ar) at −20°C to prevent ester hydrolysis .

- Light exposure : Protect from UV light to avoid radical degradation (e.g., methoxy group cleavage) .

- Long-term assays : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .

Q. What biological screening approaches are suitable for evaluating its bioactivity?

- Methodological Answer : Prioritize target-based assays:

- Enzyme inhibition : Screen against proteases or kinases using fluorescence resonance energy transfer (FRET) assays .

- Receptor binding : Radioligand displacement assays (e.g., GPCRs) with tritiated probes .

- Cellular toxicity : MTT assays in HEK293 or HepG2 cells to assess IC50 values .

属性

分子式 |

C13H23NO5 |

|---|---|

分子量 |

273.33 g/mol |

IUPAC 名称 |

tert-butyl 3-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate |

InChI |

InChI=1S/C13H23NO5/c1-13(2,3)19-12(16)14-7-5-6-10(8-14)18-9-11(15)17-4/h10H,5-9H2,1-4H3 |

InChI 键 |

WJDUKLKAFZTEOQ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OCC(=O)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。